![molecular formula C9H10OS5 B2443072 5,5,7-Trimethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one CAS No. 162190-34-3](/img/structure/B2443072.png)
5,5,7-Trimethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one
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Overview
Description
5,5,7-Trimethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
Research on sulfur-containing heterocycles often focuses on their synthesis and characterization due to their intriguing chemical properties and potential applications. For instance, studies on pyrimidine derivatives and their antioxidant properties highlight the utility of sulfur-containing compounds in the development of new antioxidants. These compounds are synthesized through multicomponent reactions, showcasing their versatility and potential in creating novel molecules with significant biological activities (Akbas et al., 2018).
Biological Activities and Applications
Sulfur-containing heterocycles, similar to the compound , have been evaluated for their biological activities, including their role as antimicrobial, antifungal, and anticancer agents. For example, novel fluorine-containing thiazolo[4,5-d]pyrimidin-7(6H)-ones were synthesized and showed significant inhibition activities against the root growth of certain plants, suggesting potential herbicidal applications (Liang et al., 2007). Additionally, condensed thiazoles were synthesized and evaluated for their anti-HIV, anticancer, and antimicrobial activities, demonstrating the broad spectrum of biological efficacy that sulfur-containing heterocycles can possess (Habib et al., 1996).
Material Science and Polymer Chemistry
In material science and polymer chemistry, sulfur-containing compounds have been investigated for their utility in creating novel materials. The removal of thiocarbonylthio groups from polymers synthesized by radical polymerization showcases the chemical versatility and potential applications of sulfur-containing compounds in developing new polymeric materials with tailored properties (Chong et al., 2007).
Molecular Docking and Drug Design
Sulfur-containing heterocycles, due to their unique properties, have also found applications in molecular docking and drug design. The synthesis and antitumor evaluation of new morpholine-based heterocycles, for example, highlight the potential of sulfur-containing compounds in the development of novel therapeutic agents through molecular docking studies (Muhammad et al., 2017).
Mechanism of Action
Mode of Action
It is known that the compound is involved in the synthesis of pyrimido-tetrathiafulvalene derivatives . The exact interaction with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
The compound is involved in the synthesis of pyrimido-tetrathiafulvalene derivatives . The trimethylsilylation of a similar compound, 5,7-dioxo (4H,6H)-1,3-dithiolo [4,5-d]pyrimidine-2-selone, with bis (trimethylsilyl) acetamide enables these derivatives to be prepared
Result of Action
The compound is known to be involved in the synthesis of pyrimido-tetrathiafulvalene derivatives , which have been investigated for their redox properties .
Action Environment
It is known that the synthesis of pyrimido-tetrathiafulvalene derivatives from a similar compound is carried out in a benzene solution , suggesting that the solvent environment may play a role in the compound’s action.
properties
IUPAC Name |
5,5,7-trimethyl-2-sulfanylidene-[1,3]dithiolo[4,5-b][1,4]dithiepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS5/c1-4-5(10)9(2,3)15-7-6(12-4)13-8(11)14-7/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVUHVCAQLEBKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C(SC2=C(S1)SC(=S)S2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,7-Trimethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one |
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